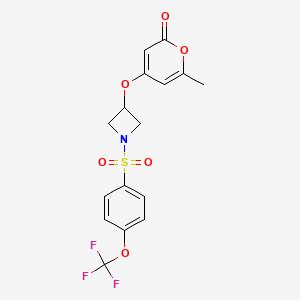
6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H14F3NO6S and its molecular weight is 405.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a novel organic molecule with potential therapeutic applications. Its unique structure, featuring a pyranone core and a sulfonyl group, suggests diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit the heat shock protein 90 (HSP90), a critical chaperone involved in tumor progression. Inhibition of HSP90 leads to the degradation of various oncogenic proteins, thereby reducing tumor cell viability .
Anti-inflammatory Effects
The sulfonyl group in this compound may also contribute to anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components, particularly the trifluoromethoxy group, have been associated with enhanced antibacterial activity against Gram-positive bacteria . Further research is needed to establish the spectrum of its antimicrobial efficacy.
The proposed mechanisms of action for This compound include:
- Inhibition of HSP90 : Disruption of protein folding and stability in cancer cells.
- Modulation of Inflammatory Pathways : Inhibition of COX and cytokine production.
- Antimicrobial Action : Interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been studied for its potential as an anticancer agent, particularly due to the presence of the azetidine and pyranone moieties, which are known to exhibit cytotoxic properties.
Anticancer Activity
Research indicates that derivatives of pyranones can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have shown enhanced activity against human colon cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound exhibits promising anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented in various studies. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in conditions like rheumatoid arthritis or other inflammatory disorders .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the efficacy and safety profile of this compound.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO6S/c1-10-6-12(7-15(21)24-10)25-13-8-20(9-13)27(22,23)14-4-2-11(3-5-14)26-16(17,18)19/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPJMFPIVHZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













